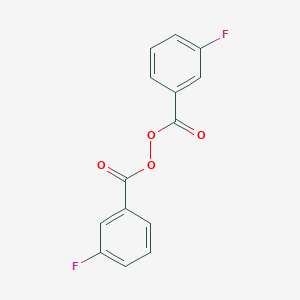
Bis(3-fluorobenzoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-fluorobenzoyl) peroxide is an organic peroxide compound characterized by the presence of two 3-fluorobenzoyl groups connected by a peroxide linkage. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-fluorobenzoyl) peroxide typically involves the reaction of 3-fluorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C6H4FCOCl+H2O2+2NaOH→(C6H4FCO)2O2+2NaCl+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This includes the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Bis(3-fluorobenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic substrates.
Radical Polymerization: It is used as an initiator in radical polymerization reactions, where it decomposes to generate free radicals that initiate the polymerization process.
Substitution: It can participate in substitution reactions where the peroxide linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and alkenes. The reaction is typically carried out under mild conditions.
Radical Polymerization: The compound is used in combination with monomers such as styrene or methyl methacrylate. The reaction is conducted at elevated temperatures to facilitate the decomposition of the peroxide.
Substitution: Reagents such as nucleophiles can be used to replace the peroxide linkage with other functional groups.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds such as ketones, aldehydes, and carboxylic acids.
Radical Polymerization: The major products are polymers with high molecular weights.
Substitution: The major products are substituted organic compounds with new functional groups replacing the peroxide linkage.
Scientific Research Applications
Bis(3-fluorobenzoyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent and radical initiator in various chemical reactions and synthesis processes.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of bis(3-fluorobenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: A widely used organic peroxide with similar oxidizing properties.
Bis(trifluoromethyl) peroxide: Another organic peroxide with strong oxidizing capabilities.
Bis(1-hydroperoxyalkyl) peroxides: Compounds with similar peroxide linkages but different substituents.
Uniqueness
Bis(3-fluorobenzoyl) peroxide is unique due to the presence of the 3-fluorobenzoyl groups, which impart specific chemical properties such as increased stability and reactivity compared to other peroxides. This makes it particularly useful in specialized applications where these properties are advantageous.
Properties
Molecular Formula |
C14H8F2O4 |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
(3-fluorobenzoyl) 3-fluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8F2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |
InChI Key |
ZZCGKIXXOCAHNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OOC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


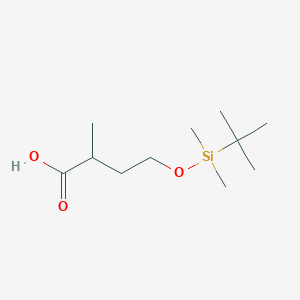
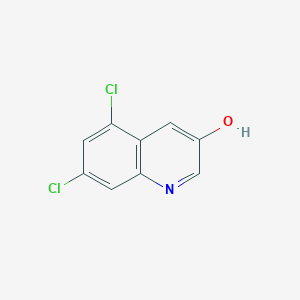

![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
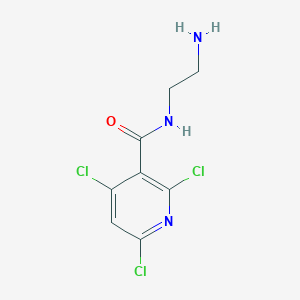
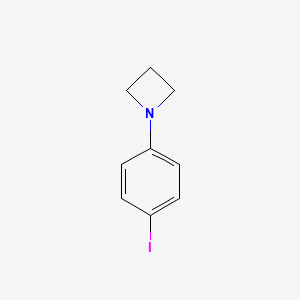
![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
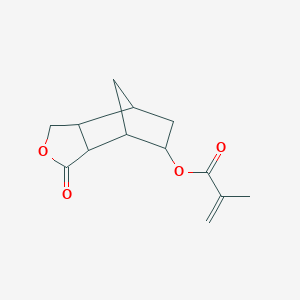
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)


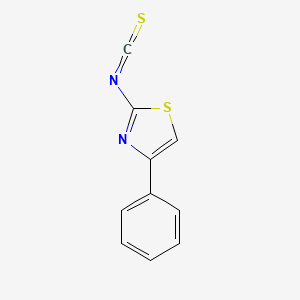
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)
